molecular formula C11H20O3 B14516974 1,4-Dioxaspiro[4.5]decane-6-propanol CAS No. 62547-87-9

1,4-Dioxaspiro[4.5]decane-6-propanol

Cat. No.: B14516974
CAS No.: 62547-87-9
M. Wt: 200.27 g/mol
InChI Key: MMDXIPULJZAKKT-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decane-6-propanol is a chemical compound with the molecular formula C11H20O3 It is a spiroacetal, which means it contains a spiro-connected acetal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decane-6-propanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroacetal intermediate. This intermediate is then reacted with propanol under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-6-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-propanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroacetal with similar structural features but different functional groups.

    1,4-Dioxaspiro[4.5]decane-6-one: A related compound with a ketone functional group instead of a hydroxyl group.

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A spiroacetal with additional oxygen atoms in the ring structure.

Uniqueness

1,4-Dioxaspiro[4.5]decane-6-propanol is unique due to its specific combination of a spiroacetal structure and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62547-87-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-6-yl)propan-1-ol

InChI

InChI=1S/C11H20O3/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10,12H,1-9H2

InChI Key

MMDXIPULJZAKKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCCO)OCCO2

Origin of Product

United States

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